molecular formula C14H20N4O4 B10935851 2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B10935851
M. Wt: 308.33 g/mol
InChI Key: OCRAYLKMRNXYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a hydroxy group, and a cyclohexanedicarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which can be synthesized from ethyl acetoacetate and hydrazine hydrate. The cyclohexanedicarboxamide moiety is then introduced through a series of reactions involving acylation and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Mechanism of Action

The mechanism of action of 2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-HYDROXY-4-METHYL-6-OXO-1,3-CYCLOHEXANEDICARBOXAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C14H20N4O4/c1-6-7(5-18(3)17-6)9-10(12(15)20)8(19)4-14(2,22)11(9)13(16)21/h5,9-11,22H,4H2,1-3H3,(H2,15,20)(H2,16,21)

InChI Key

OCRAYLKMRNXYLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2C(C(=O)CC(C2C(=O)N)(C)O)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.